Protoporphyrin disodium

Descripción

Significance in Biological Systems and Research

Protoporphyrin IX, the parent compound of protoporphyrin disodium (B8443419), is a vital precursor to essential biological molecules such as heme and chlorophyll (B73375). wikipedia.orggtilaboratorysupplies.com Heme is the prosthetic group in proteins like hemoglobin, myoglobin, and cytochromes, playing a critical role in oxygen transport and cellular respiration. wikipedia.org Protoporphyrin is a necessary component of ferrohemoglobin, myohemoglobin, cytochrome, catalase and tryptophan pyrrolase in the human body. nih.gov In research, the disodium salt form enhances the solubility of protoporphyrin IX, making it more amenable for use in various biological and medical studies. patsnap.com

Its inherent fluorescence is a key attribute leveraged in research. lookchem.com When exposed to light of a specific wavelength, protoporphyrin disodium fluoresces, enabling its use in imaging and detection studies. patsnap.com This property is particularly valuable in cancer research, where it can be used to visualize and delineate cancerous tissues from healthy ones. patsnap.com Furthermore, this compound acts as a photosensitizer, a molecule that becomes chemically reactive upon light activation. patsnap.com This characteristic is the foundation of its use in photodynamic therapy (PDT) research, where it is investigated for its ability to generate reactive oxygen species (ROS) that can selectively destroy targeted cells. lookchem.compatsnap.com

Historical Context of Porphyrin Research

The study of porphyrins dates back to the 19th century. The term 'porphyrin' itself is derived from the Greek word "porphyra," meaning purple, a nod to the vibrant color of these compounds. porphyriafoundation.org Early research in the 1840s by figures like Lecanu preceded the first clinical descriptions of porphyrias, a group of genetic disorders characterized by errors in heme synthesis, by several decades. physicalrules.com

A pivotal moment in porphyrin research was the work of Hans Fischer, who was awarded the Nobel Prize in Chemistry in 1930 for his research on the constitution of hemin (B1673052) and chlorophyll and especially for his synthesis of hemin. nih.gov His work laid the groundwork for understanding the structure of porphyrins. nih.gov After 1945, extensive research elucidated the heme biosynthesis pathway. nih.gov The discovery of porphyrins in petroleum was a significant finding that pointed to the biological origin of crude oil. geoscienceworld.org The development of photosensitizers for medical applications began with the extraction of hematoporphyrin (B191378) from blood in 1841. nih.gov This led to the development of first-generation photosensitizers like hematoporphyrin derivative (HpD) and its purified form, Photofrin. nih.govoncotarget.com

Overview of this compound as a Research Compound

This compound is a key compound in various fields of academic research. In oncology, it is investigated as a cytotoxic agent and for its potential in photodynamic and sonodynamic therapies. toku-e.comnih.gov As a photosensitizer, it is used to study the mechanisms of light-induced cell death in cancer cells. patsnap.commedchemexpress.com Upon activation by a specific wavelength of light, it produces reactive oxygen species that can lead to apoptosis or necrosis of targeted cells. patsnap.com

Beyond cancer research, this compound is utilized in biochemical and biophysical studies. It serves as a soluble guanylate cyclase (GCS) activator, making it a useful tool for studying this enzyme's function. gtilaboratorysupplies.comscbt.com Its fluorescent properties also make it a valuable dye for fluorescence spectroscopic characterization, allowing researchers to study its interactions with other molecules. lookchem.comsigmaaldrich.com Furthermore, research has explored its potential as an antiviral agent, with studies showing it can inhibit the expression and duplication of the Hepatitis B virus (HBV) DNA in vitro. nih.gov The development of drug delivery systems, such as nanoparticles and liposomes, is also an active area of research to enhance the therapeutic potential of this compound. lookchem.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 50865-01-5 |

| Molecular Formula | C34H32N4Na2O4 |

| Molecular Weight | 606.6 g/mol |

| Appearance | Dark red to purple or maroon powder |

| Solubility | Soluble in methanol (B129727) or DMSO, practically insoluble in water |

| λmax | 406 nm |

This table is based on data from multiple sources. lookchem.comtoku-e.comsigmaaldrich.comnih.gov

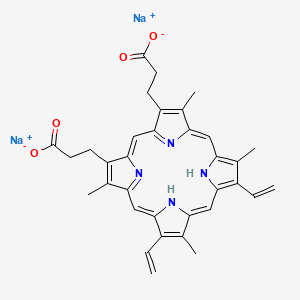

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O4.2Na/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRXGEKBQVXWAQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

553-12-8 (Parent) | |

| Record name | Protoporphyrin disodium [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050865015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8046589 | |

| Record name | Protoporphyrin disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50865-01-5 | |

| Record name | Protoporphyrin disodium [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050865015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protoporphyrin disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOPORPHYRIN DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N4UY1C7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Therapeutic Research Applications

Photodynamic Therapy (PDT) Research

Photodynamic therapy is a therapeutic modality that utilizes the combination of a photosensitizer, light, and oxygen to target and destroy abnormal cells. nih.govnih.gov Protoporphyrin IX, the active component derived from Protoporphyrin disodium (B8443419), is a central photosensitizer in this process. nih.gov It can be administered directly or, more commonly, generated endogenously within target cells after the administration of a precursor compound like 5-aminolevulinic acid (ALA). nih.govmedchemexpress.commedchemexpress.com Neoplastic cells preferentially metabolize ALA into PpIX and accumulate it to a greater degree than healthy surrounding tissue. nih.govnih.govmdpi.com When the targeted tissue is illuminated with light of an appropriate wavelength (often red or blue light), the accumulated PpIX is activated. patsnap.comnih.gov This activation leads to the production of cytotoxic ROS, such as singlet oxygen, which causes localized cellular damage, leading to necrosis and apoptosis of the tumor cells while minimizing damage to adjacent healthy tissue. patsnap.commdpi.com

Efficacy in Neoplastic Conditions

Research has demonstrated the efficacy of PpIX-based PDT in a variety of cancers. patsnap.commedchemexpress.commedchemexpress.com The selective accumulation of PpIX in cancer cells makes it a promising agent for treating localized tumors and proliferative disorders. patsnap.commdpi.comchemrxiv.org

PDT utilizing the induction of Protoporphyrin IX is a well-established treatment for non-melanoma skin cancers (NMSC), including basal cell carcinoma (BCC) and actinic keratosis. nih.govmdpi.comnih.gov

Basal Cell Carcinoma (BCC) and Non-Melanoma Skin Cancer (NMSC): For superficial forms of BCC, PDT shows high efficacy. nih.govmdpi.com A large multicenter study comparing methyl aminolaevulinate (MAL)-PDT with surgical excision for superficial BCC found clinical lesion response rates of 92.2% for PDT versus 99.2% for surgery at 3 months. mdpi.com While recurrence rates were higher with PDT, it offered superior cosmetic outcomes. mdpi.com Another study comparing MAL-PDT to cryotherapy for primary superficial BCC showed similar 3-month complete clinical response rates (97% for PDT vs. 95% for cryotherapy), with significantly better cosmetic results in the PDT group. nih.gov The therapy is considered a non-invasive option that can be used for field treatment and provides excellent cosmetic results with high patient satisfaction. mdpi.commdpi.com

Melanoma: The treatment of melanoma with PDT is more challenging due to the presence of melanin (B1238610), which can absorb the light intended for the photosensitizer, and other resistance mechanisms. nih.govmdpi.com However, research indicates potential efficacy. In vitro studies on melanoma cell lines have shown that PDT can induce significant cell death. nih.govdovepress.com One study demonstrated that PpIX loaded into polymersomes showed a greater potential to selectively kill melanoma cells (almost 50% killed) compared to its effect on healthy fibroblasts (20% killed). dovepress.com Research suggests PDT may serve as an adjuvant therapy in advanced cases, with some small clinical trials showing beneficial effects against metastatic melanomas. mdpi.com

Table 1: Research Findings on PpIX-PDT in Skin Cancers

| Cancer Type | Study Focus | Key Findings |

|---|---|---|

| Superficial Basal Cell Carcinoma | Comparison of MAL-PDT vs. Surgical Excision | 3-month clinical lesion response was 92.2% for PDT vs. 99.2% for surgery. PDT offered superior cosmetic outcomes. mdpi.com |

| Superficial Basal Cell Carcinoma | Comparison of MAL-PDT vs. Cryotherapy | 3-month complete response rates were similar (97% for PDT, 95% for cryotherapy), with better cosmesis after PDT. nih.gov |

| Melanoma (in vitro) | PpIX-loaded polymersomes on melanoma cells vs. fibroblasts | PpIX-loaded nanoparticles killed almost 50% of melanoma cells while showing lower toxicity to healthy fibroblasts (20% killed). dovepress.com |

| Melanoma (in vitro) | Synthetic porphyrins and phthalocyanines as photosensitizers | Two synthetic porphyrins, TTP and THNP, were active photosensitizers against WM35 melanoma cells. nih.gov |

Bladder cancer was one of the first cancers for which PDT was clinically approved. nih.gov The primary application is for non-muscle invasive bladder cancer. nih.gov The therapy involves the intravesical administration of a photosensitizer precursor, like 5-ALA, which leads to the selective accumulation of PpIX in tumor cells. mdpi.comnih.gov Subsequent illumination of the bladder lining excites the PpIX, generating reactive oxygen species that damage the cancer cells. mdpi.comnih.gov This approach is considered a low-invasive treatment localized to the cancer. nih.gov Beyond therapy, PpIX's fluorescent properties are utilized in photodynamic diagnosis (PDD). Blue light cystoscopy using PpIX fluorescence improves the detection of non-muscle invasive bladder cancer, which in turn helps guide surgical resection and decreases recurrences. nih.gov While early attempts with Photofrin-PDT were approved in Canada in 1993, they were hampered by side effects. nih.gov Current research focuses on enhancing the therapeutic efficacy of PpIX-PDT, sometimes by combining it with other agents to improve tumor selectivity and the therapeutic response. nih.gov

The efficacy of topical PDT for nodular basal cell carcinoma (nBCC) is more variable compared to its success with superficial BCC. mdpi.com The limited penetration depth of topically applied precursors and light can be a significant challenge in these thicker lesions. nih.gov Research has shown that while PDT can be effective, recurrence rates are higher than with surgical excision. nih.gov Studies suggest that outcomes for nodular BCC can be improved by combining PDT with other techniques or through repeated treatment cycles. mdpi.com One clinical trial evaluating two different PDT-based therapies for high-risk facial nodular BCC was conducted on 32 patients, indicating ongoing research to optimize protocols for this specific subtype. nih.gov

High-grade gliomas (HGG), such as glioblastoma, are aggressive brain tumors with a poor prognosis. nih.govmq.edu.au The administration of 5-ALA is a standard procedure in the treatment of HGG, as it leads to a selective accumulation of fluorescent PpIX within the malignant glioma tissue. nih.govmq.edu.au This phenomenon is the basis for fluorescence-guided resection (FGR), where surgeons use the PpIX fluorescence to better visualize and remove tumor tissue. nih.gov Building on this selective accumulation, research has explored using the induced PpIX for photodynamic therapy. mdpi.com Studies have reported that ALA-PDT, activated by laser light delivered via fiber optics embedded in the tumor, can clear some brain cancers and increase patient survival. mdpi.com Research has also shown that human glioblastoma stem-like cells accumulate PpIX after exposure to 5-ALA, making them sensitive to destruction by PDT. researchgate.net

Table 2: Research Findings on PpIX-PDT in Other Cancers

| Cancer Type | Study Focus | Key Findings |

|---|---|---|

| Bladder Cancer | Adjuvant PDT in a rat model | PDT significantly reduced the number of viable tumor cells injected into the bladder and the rate of cell implantation. mdpi.com |

| Bladder Cancer | Clinical demonstration of 5-ALA PDT | Favorable outcomes have been obtained for treatment-resistant bladder carcinoma in situ. nih.gov |

| High-Grade Glioma | ALA-PDT with laser light | Anecdotal clinical results show that ALA-PDT can completely clear some brain cancers and increase patient survival. mdpi.com |

| High-Grade Glioma | Liquid Biopsy Target | Following 5-ALA administration, PpIX levels in the serum of HGG patients were significantly higher than in healthy controls, suggesting its potential as a biomarker. nih.govmq.edu.au |

The application of Protoporphyrin disodium-based PDT extends to other proliferative disorders, most notably actinic keratosis (AK), which are precancerous skin lesions. nih.gov Topical PDT is a highly effective therapy for thin and moderate-thickness AKs. nih.gov The first clinical trials by Kennedy et al. in 1990 using 20% ALA resulted in a complete response rate of 90% at a 3-month follow-up. nih.gov PDT is also explored for its potential in treating microbial infections and other dermatological conditions. patsnap.com

Preclinical and Clinical Efficacy Studies

The therapeutic efficacy of Protoporphyrin IX (PpIX), the active component of this compound, in photodynamic therapy (PDT) is primarily achieved through the administration of its precursor, 5-aminolevulinic acid (5-ALA). This method leads to the endogenous accumulation of PpIX specifically in neoplastic cells. researchgate.netnih.gov

Preclinical studies have demonstrated the cytotoxic effects of PpIX-mediated PDT across various cancer cell lines. For instance, in MDA-MB-231 human breast cancer cells, PpIX showed significant dose-dependent phototoxicity upon light irradiation, an effect not observed in cells kept in the dark. nih.gov The efficacy of this treatment can be further enhanced. Research has shown a synergistic therapeutic effect when combining PpIX-loaded polymeric micelles with erlotinib (B232), an EGFR inhibitor, resulting in significantly increased cancer cell death upon light irradiation compared to PpIX-PDT alone. nih.gov

Clinical investigations have explored the use of 5-ALA induced PpIX-PDT for various cancers. A pilot study on patients with gastrointestinal tumors treated with oral 5-ALA and subsequent light therapy showed necrosis in 14 out of 16 patients, demonstrating the potential of this approach for tumors in the gastrointestinal tract. nih.gov Clinical applications have been approved for treating precancerous skin lesions, such as actinic keratosis. mdpi.com Furthermore, 5-ALA is used for fluorescence-guided surgical resection of brain tumors, where the specific accumulation of PpIX helps surgeons identify and remove malignant tissue. mdpi.commdpi.com While 5-ALA induced PpIX-PDT is established for certain conditions, its application for other cancers remains in various stages of clinical trials. mdpi.com

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| MDA-MB-231 | Breast Cancer | Significant dose-dependent phototoxicity with light irradiation. Synergistic effect when combined with erlotinib. | nih.gov |

| 4T1, scc-U8, WiDr | Breast, Squamous Cell Carcinoma, Colon | Amphiphilic derivatives of PpIX showed improved photodynamic effect compared to parent PpIX. | mdpi.com |

| UROtsa, RT4, RT112, J82 | Urothelial | PDT induced cell-specific patterns of apoptosis-related signal pathway stimulation. | rsc.org |

Targeted Approaches in PDT

A key advantage of photodynamic therapy utilizing Protoporphyrin IX is the inherent tumor selectivity. nih.gov This targeting is largely achieved through the use of 5-aminolevulinic acid (5-ALA), a precursor that is preferentially metabolized into and causes the accumulation of PpIX in cancer cells compared to healthy tissue. mdpi.commdpi.com This metabolic targeting is due to altered enzymatic activity in the heme synthesis pathway within cancerous cells. mdpi.com

This selective accumulation allows for dual functionality:

Photodynamic Diagnosis (PDD): PpIX is a fluorescent molecule that radiates red light when illuminated with blue/violet light, enabling surgeons to visualize tumor margins. mdpi.commdpi.com

Photodynamic Therapy (PDT): By focusing the activating light source only on the tumor, the cytotoxic effect is further localized, sparing surrounding healthy tissue. nih.gov

Beyond the passive targeting strategy of 5-ALA, more active approaches are being researched. One preclinical study investigated a conjugate of Protoporphyrin IX and NLG919, an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). In mouse models of breast cancer, this conjugate amplified the anti-tumor immune response of PDT without causing significant toxicity to major organs, suggesting a targeted method to overcome treatment-related immunosuppression. spandidos-publications.com Encapsulation of PpIX into nanocarriers like polymeric nanoparticles is another strategy to enhance bioavailability and improve delivery to target tissues. mdpi.com

Sonodynamic Therapy (SDT) Research

Sonodynamic therapy (SDT) is an emerging cancer treatment modality that utilizes the synergistic action of a non-toxic sonosensitizer, such as this compound, and low-intensity ultrasound. karger.com The ultrasound can penetrate deep into tissues to activate the sonosensitizer, which then generates cytotoxic reactive oxygen species (ROS) to destroy tumor cells. mdpi.com

Antitumor Effects

Preclinical research has demonstrated the significant antitumor effects of this compound-mediated SDT in animal models. In a study using mice bearing sarcoma 180 (S180) solid tumors, the combination of Protoporphyrin IX (PPIX) disodium salt and ultrasound exposure resulted in a significant synergistic effect. nih.gov This combination therapy led to a notable reduction in tumor volume and an increase in the average survival time of the tumor-bearing mice. nih.gov The study found that PPIX or ultrasound alone had minimal to no inhibitory effect on tumor growth, highlighting the synergistic nature of SDT. karger.comnih.gov The antitumor effect was dependent on both the ultrasound intensity and the dose of the sensitizer. nih.gov Morphological evaluation of the tumor cells post-treatment revealed ultrastructural changes, including cell membrane destruction and mitochondria swelling, which contributed to inhibiting tumor growth and inducing cell death. nih.gov

| Treatment Group | Effect on Tumor Volume | Effect on Survival Time | Reference |

|---|---|---|---|

| This compound Alone | No significant inhibitory effect | Not significantly different from control | nih.gov |

| Ultrasound Alone | Slight antitumor effect | Slight increase | nih.gov |

| This compound + Ultrasound (SDT) | Significant reduction | Significant increase | nih.gov |

Induction of Apoptosis in Cancer Cells

A primary mechanism behind the antitumor effect of this compound-mediated SDT is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Studies on human leukemia (HL-60) and breast cancer (MDA-MB-231) cell lines have confirmed that PpIX-mediated SDT is a potent inducer of apoptosis. nih.govnih.gov

The process is initiated by the generation of intracellular reactive oxygen species (ROS) following the activation of the protoporphyrin by ultrasound. nih.govnih.gov This increase in ROS leads to a cascade of events within the cancer cell, including:

Loss of Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is compromised. nih.gov

Activation of Caspases: Key executioner proteins of apoptosis, such as Caspase-3 and Caspase-9, are activated. nih.govnih.gov

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, is cleaved, which is a hallmark of apoptosis. nih.govnih.gov

Nuclear Condensation: The chromatin within the cell nucleus condenses, another characteristic feature of apoptotic cells. nih.gov

The critical role of ROS in this process was demonstrated by the use of ROS scavengers, which were found to significantly reduce the apoptotic effects of the SDT treatment. nih.gov

| Cell Line | Key Apoptotic Events Observed | Reference |

|---|---|---|

| HL-60 (Human Leukemia) | Increased ROS, Caspase-3 and PARP cleavage, nuclear condensation. | nih.gov |

| MDA-MB-231 (Breast Cancer) | Increased ROS, loss of mitochondrial membrane potential, Caspase-3 and Caspase-9 activation, PARP cleavage. | nih.gov |

| K562 (Human Leukemia) | Increased ROS, loss of mitochondrial membrane potential, Bax translocation, Caspase-3 activation, PARP cleavage. | bohrium.com |

Research in Other Therapeutic Modalities

Anti-HBV Activity

In addition to its applications in cancer therapy, this compound (PPN) has been investigated for its potential antiviral activity, specifically against the Hepatitis B virus (HBV). In vitro studies have shown that PPN can inhibit the expression and duplication of HBV-DNA. nih.govnih.gov

In one study using the HepG2 2.2.15 cell line, which contains the HBV genome, PPN demonstrated a dose-dependent inhibitory effect on the hepatitis B e-antigen (HBeAg), a marker of active viral replication. At concentrations of 160 µg/ml and 80 µg/ml, the inhibition rates of HBeAg were 89.8% and 82.4%, respectively. nih.govnih.gov Importantly, these concentrations showed high cell survival rates of 98.7% and 99.2%, indicating that the compound has no significant cytotoxicity to the liver cells at effective antiviral concentrations. nih.govnih.gov The results suggest that PPN warrants further study for its potential application in managing HBV infection. nih.gov

Liver Cell Protection and Regeneration

This compound is recognized for its role in improving liver function. nih.gov The compound is thought to activate the biosynthesis of porphyrin and metallic porphyrin within cells, which can help restore liver function in cases of liver disease where the activity of catalase may be diminished. nih.gov By increasing the quantity of metallic porphyrin, it can inhibit this decrease in catalase activity, thereby improving cellular respiration and promoting regeneration. nih.gov This process helps to decrease the necrosis of liver cells. nih.gov Furthermore, this compound can enhance blood flow and the utilization of oxygen by the liver, accelerate the respiration of tissue cells, and improve the metabolism of proteins and carbohydrates. nih.gov

Modulation of Oxidative Stress

Protoporphyrin IX, a closely related compound, exhibits a dual role in the context of oxidative stress, demonstrating both pro-oxidant and antioxidant characteristics.

Protoporphyrin IX has been reported to act as a pro-oxidant that can induce oxidative stress, potentially leading to liver damage. mdpi.comnih.gov The mechanism for this effect involves photoactivation, where the molecule absorbs light and is transformed into an excited triplet state. mdpi.com In this state, it can transfer energy to molecular oxygen, which results in the production of singlet oxygen (¹O₂), a reactive oxygen species that is a primary mediator of photochemical cell damage. mdpi.com Studies in mice have shown that administration of Protoporphyrin IX can induce rapid liver damage involving lipid peroxidation. nih.gov This administration also led to the rapid induction of Cu-Zn superoxide (B77818) dismutase (SOD), suggesting the generation of superoxide radicals. nih.gov

Despite its pro-oxidant capabilities, Protoporphyrin IX is also considered a free radical scavenger. mdpi.com This antioxidant activity is attributed to its chemical structure, which features an extended system of conjugated double bonds and reactive hydrogen atoms that can be donated to neutralize incipient radicals through a process known as Hydrogen Atom Transfer (HAT). mdpi.com The pro-oxidant effects of Protoporphyrin IX can also trigger a secondary antioxidant response. nih.gov The generation of superoxide radicals and hydrogen peroxide can induce the activity of the body's own antioxidant enzymes, such as catalase and glutathione (B108866) peroxidase (GPx), to counteract the initial oxidative stress. nih.gov

Melanogenesis Stimulation

Research has identified Protoporphyrin IX (PPIX) as a stimulating agent for melanogenesis, the process of melanin production. nih.govnih.gov

Studies have shown that PPIX not only increases melanin synthesis but also enhances melanocyte dendricity and the transport of melanosomes. nih.govnih.gov The primary mechanism of action is the activation of the guanylate cyclase (GC) and the subsequent activation of the cyclic guanosine (B1672433) 3', 5'-monophosphate/protein kinase G (cGMP/PKG) signaling pathway. nih.govnih.gov This cascade of events leads to an increase in tyrosinase activity and elevates the expression of key regulatory proteins and transcription factors involved in pigmentation. nih.govnih.gov The melanogenic effects of PPIX have been confirmed in a zebrafish model system in vivo. nih.gov

Table 2: Proteins Upregulated by Protoporphyrin IX in Melanocytes

| Protein | Function |

| Microphthalmia-associated transcription factor (MITF) | Master regulator of melanocyte development and melanogenesis. nih.gov |

| Tyrosinase | Key enzyme that regulates the rate-limiting steps of melanin synthesis. nih.gov |

| Tyrosinase-related protein-1 (TRP-1) | Involved in promoting melanogenesis. nih.govnih.gov |

| Tyrosinase-related protein-2 (TRP-2) | Involved in promoting melanogenesis. nih.govnih.gov |

| Myosin Va | Motor protein involved in melanosome transport. nih.gov |

| Melanophilin | Protein that links melanosomes to myosin Va. nih.gov |

| Ras-related protein Rab-27A (Rab27a) | Regulates melanosome transport. nih.gov |

| Cell division cycle 42 (Cdc42) | Promotes melanocyte dendricity. nih.gov |

Effects on Melanocyte Dendricity

Protoporphyrin IX (PPIX) has been shown to increase the dendricity of melanocytes. nih.govnih.govfrontiersin.org Dendrites are the arm-like projections from the melanocyte that transfer melanosomes (melanin-containing organelles) to surrounding keratinocytes. This enhanced dendricity is crucial for the effective distribution of melanin throughout the epidermis. nih.gov The mechanism involves the activation of the guanylate cyclase (GC) and the cyclic guanosine 3',5'-monophosphate/protein kinase G (cGMP/PKG) signaling pathways. nih.govfrontiersin.org Activation of these pathways promotes the formation of these cellular extensions, facilitating broader melanin distribution.

Enhancement of Melanosome Transport

Beyond promoting dendrite formation, PPIX also enhances the transport of melanosomes along these structures. nih.govnih.gov Mature melanosomes are actively moved from the area around the nucleus to the tips of the dendrites, a critical step for their eventual transfer to keratinocytes. mdpi.compreprints.org Research indicates that PPIX stimulates this process by increasing the expression of key proteins involved in actin-based melanosome transport. nih.gov Specifically, it upregulates the myosin Va-melanophilin-Rab27a protein complex, which is essential for moving melanosomes along actin filaments and anchoring them at the cell periphery. nih.gov

Regulation of Tyrosinase Activity

Tyrosinase is the key enzyme that controls the rate-limiting steps in the synthesis of melanin. nih.govrsc.org Studies have demonstrated that PPIX increases the activity of tyrosinase. nih.govfrontiersin.org This upregulation is also mediated through the cGMP/PKG signaling pathway. nih.govfrontiersin.org By boosting the catalytic activity of tyrosinase, PPIX directly accelerates the production of melanin within the melanosomes. mdpi.com

Expression Modulation of MITF, TRP-1, TRP-2, Myosin Va, Melanophilin, Rab27a, Cdc42

The effects of PPIX on pigmentation are underpinned by its ability to modulate the expression of several critical genes. nih.govfrontiersin.org Activation of the cGMP/PKG pathway leads to increased expression of Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanocyte development and melanogenesis-related genes. nih.govnih.gov

This, in turn, leads to the upregulation of its downstream targets:

Tyrosinase (TYR): The primary enzyme for melanin synthesis. nih.gov

Tyrosinase-related protein-1 (TRP-1) and Tyrosinase-related protein-2 (TRP-2): These enzymes also play significant roles in the melanin synthesis pathway and in stabilizing tyrosinase. nih.govnih.gov

For melanosome transport and dendricity, PPIX increases the expression of:

Myosin Va, Melanophilin, and Rab27a: This trio of proteins forms a complex that facilitates the movement of melanosomes along actin filaments within the dendrites. nih.govnih.govnih.gov

Cell division cycle 42 (Cdc42): A protein that is involved in the formation of dendrites. nih.govnih.gov

The coordinated upregulation of these genes by PPIX promotes melanogenesis, melanocyte dendricity, and melanosome transport. nih.govfrontiersin.orgbohrium.com

| Target Gene/Protein | Function | Effect of PPIX | Reference |

|---|---|---|---|

| MITF | Master regulator of melanogenesis | Increased Expression | nih.gov |

| Tyrosinase (TYR) | Key enzyme in melanin synthesis | Increased Expression & Activity | nih.gov |

| TRP-1 | Melanin synthesis, tyrosinase stabilization | Increased Expression | nih.govnih.gov |

| TRP-2 | Melanin synthesis | Increased Expression | nih.govnih.gov |

| Myosin Va | Motor protein for melanosome transport | Increased Expression | nih.gov |

| Melanophilin | Links Rab27a and Myosin Va | Increased Expression | nih.gov |

| Rab27a | Regulates melanosome transport | Increased Expression | nih.gov |

| Cdc42 | Promotes dendrite formation | Increased Expression | nih.govnih.gov |

Research on Related Porphyrin Derivatives (e.g., Zinc Protoporphyrin)

Research into derivatives such as Zinc Protoporphyrin (ZnPP), a metalloporphyrin, has revealed distinct therapeutic properties, particularly in the realms of inflammation and neuroprotection.

Anti-inflammatory Properties

Zinc this compound (Zn-PP-2Na) has demonstrated notable anti-inflammatory and anti-allergic properties. nih.gov Studies show it effectively inhibits type III and type IV allergic reactions, such as the passive Arthus reaction in rats and tuberculin-induced footpad reactions in mice. nih.gov Furthermore, Zn-PP-2Na clearly inhibits type II collagen-induced arthritis in mice, reducing general arthritis symptoms and inhibiting the production of anti-type-II collagen antibodies. nih.gov The mechanism appears to involve the antagonism of interleukin-1 (IL-1) activity, as Zn-PP-2Na was found to inhibit IL-1-induced lymphocyte proliferation. nih.gov It is also recognized as an inhibitor of heme oxygenase (HO-1), an enzyme involved in cellular stress responses. wikipedia.orgmdpi.com

| Model/Assay | Effect of Zn-PP-2Na | Reference |

|---|---|---|

| Type III & IV Allergic Reactions | Inhibitory | nih.gov |

| Type I & II Allergic Reactions | No effect | nih.gov |

| Collagen-Induced Arthritis (mice) | Inhibitory | nih.gov |

| IL-1-Induced Lymphocyte Proliferation | Inhibitory | nih.gov |

Neuroprotective Effects

The role of Zinc Protoporphyrin in the central nervous system has been investigated with varied results depending on the context of the neurological injury. In models of temporary focal cerebral ischemia, pretreatment with ZnPP has been shown to be neuroprotective. ahajournals.orgnih.gov It significantly reduces the size of the resulting infarct (tissue death) and decreases brain edema, or swelling. ahajournals.orgnih.gov These protective effects are attributed to multiple mechanisms, including its anti-inflammatory properties and its inhibition of heme-dependent enzymes. ahajournals.org

Conversely, other research suggests that the endogenous formation of ZnPP within the brain following a hemorrhagic stroke may actually contribute to brain damage. nih.gov In this context, inhibiting the enzyme ferrochelatase, which creates ZnPP, led to a significant decrease in brain damage. nih.gov This indicates that while exogenous administration of ZnPP may be protective in ischemic events, its natural formation in response to hemorrhage could be detrimental.

Diagnostic Research Applications

Fluorescence-Guided Imaging

The intrinsic ability of PpIX to fluoresce upon excitation with a specific wavelength of light makes it a valuable agent for fluorescence-guided imaging (FGI). This technique provides real-time visualization of malignant tissues, which is crucial for various diagnostic and therapeutic procedures.

The selective accumulation of PpIX in tumor cells allows for high-contrast imaging that helps distinguish cancerous tissue from healthy surrounding tissue. When excited by violet-blue light (approximately 405 nm), PpIX emits a characteristic red-pink fluorescence, enabling visual identification of tumor boundaries. nih.gov This method has shown significant promise in improving the accuracy of tumor detection.

Research in neurosurgery has demonstrated the utility of this technique. For instance, in the surgical resection of meningiomas, the use of PpIX fluorescence has been investigated to enhance the identification of neoplastic tissue. Studies have reported high sensitivity and specificity for this application. One study on meningiomas noted a sensitivity of 83% and a specificity of 100% for the detection of the main tumor mass using PpIX fluorescence. nih.gov Another study found that quantitative analysis of the fluorescence signal could significantly improve diagnostic performance compared to qualitative visual assessment. nih.gov

Similarly, for high-grade gliomas, which are known for their infiltrative nature, PpIX fluorescence provides critical contrast to delineate tumor margins that are often invisible under standard white light. nih.gov The diagnostic accuracy of PpIX fluorescence has been shown to be superior to conventional imaging methods in certain contexts. nih.gov

| Tumor Type | Sensitivity | Specificity | Key Findings | Source |

|---|---|---|---|---|

| Meningioma | 83% | 100% | High accuracy for detecting the main tumor mass. | nih.gov |

| High-Grade Glioma | AUC: 0.95 (±0.04) | PpIX fluorescence demonstrated better predictive power for tumor presence than gadolinium-enhanced MRI. | nih.gov |

In the realm of surgical oncology, fluorescence-guided surgery (FGS) utilizing Protoporphyrin IX is a significant advancement. The primary application is the real-time intraoperative visualization of tumors, which aids surgeons in achieving more complete and precise resections while minimizing damage to healthy tissue. nih.gov

This technique is particularly established in neurosurgery for high-grade gliomas. nih.govmdpi.com The ability to "see" the tumor's extent allows for more aggressive resection of malignant tissue, which is a key factor in improving patient outcomes. The fluorescence helps surgeons identify residual tumor tissue at the margins of the resection cavity that would otherwise be missed. researchgate.net The application has expanded to other brain tumors, including meningiomas, where it assists in identifying tumor invasion into bone, dura, and surrounding soft tissues. nih.gov

Beyond neurosurgery, the principle of PpIX FGS is being explored for other solid tumors. The fundamental mechanism relies on the differential metabolic activity of cancer cells, which leads to the preferential synthesis and accumulation of the fluorescent PpIX.

While standard FGS relies on the human eye's perception of red-pink fluorescence, this method has limitations, especially in cases of low PpIX concentration or when strong background signals from tissue autofluorescence are present. researchgate.net Hyperspectral imaging (HSI) is an advanced optical technique that addresses these challenges by capturing both spatial and spectral information from the tissue. nih.gov

HSI systems acquire a series of images at many contiguous wavelengths, creating a "hyperspectral cube" of data for each pixel in the image. This rich dataset allows for the use of sophisticated algorithms to mathematically separate the specific spectral signature of PpIX from the overlapping autofluorescence signals of endogenous fluorophores in the tissue. nih.govnih.gov This process significantly improves the signal-to-noise ratio and enhances the sensitivity of PpIX detection. nih.gov

Research has shown that HSI can detect PpIX more sensitively than conventional surgical microscopes, particularly at the tumor margins or in the infiltration zone of gliomas where cancer cell density is lower. nih.gov By correcting for the confounding effects of tissue absorption and scattering, HSI can provide a more accurate and quantitative map of the PpIX distribution, offering a more objective guide for tumor resection. nih.govnih.gov

Spectroscopic Characterization

The utility of Protoporphyrin disodium (B8443419) in diagnostics is fundamentally rooted in its well-defined spectroscopic properties. Fluorescence spectroscopy is a key technique used to characterize and quantify PpIX in various research settings.

Protoporphyrin IX serves as a valuable fluorescent dye in spectroscopic studies, particularly for developing and validating new optical diagnostic systems. Its distinct excitation and emission spectra allow it to be used as a target fluorophore in controlled laboratory environments, such as in optical tissue-simulating phantoms. nih.govresearchgate.net These phantoms are engineered to mimic the optical properties (absorption and scattering) of biological tissues, and by adding PpIX, researchers can test and calibrate fluorescence detection instruments under realistic conditions. nih.govresearchgate.net

The photophysical behavior of PpIX has been extensively studied. It exhibits a strong absorption peak in the violet-blue region of the spectrum, known as the Soret peak, typically around 400-405 nm. scielo.br Upon excitation at this wavelength, it emits fluorescence with characteristic peaks in the red part of the spectrum, most notably around 632-635 nm and a secondary, weaker peak near 700 nm. nih.govscielo.br

Studies using PpIX as a dye in tissue phantoms have investigated how factors like scattering agents, absorbers, and the chemical environment (such as the use of surfactants to prevent aggregation) can influence the measured fluorescence signal. nih.gov This research is critical for developing algorithms that can correct for signal distortions caused by overlying tissue and accurately quantify PpIX concentration in vivo. For example, it has been shown that surfactants can significantly enhance the fluorescence emission intensity of PpIX in aqueous solutions by preventing the aggregation that otherwise quenches fluorescence. nih.gov

| Property | Wavelength (nm) | Description | Source |

|---|---|---|---|

| Maximum Excitation (Soret Peak) | ~400 - 405 | Strongest absorption band, commonly used for excitation in fluorescence imaging. | scielo.br |

| Primary Emission Peak | ~632 - 635 | The main fluorescence emission peak used for detection and imaging. | scielo.br |

| Secondary Emission Peak | ~700 | A weaker, secondary emission peak also characteristic of PpIX. | nih.gov |

Advanced Research Methodologies and Study Designs

In Vitro Cellular Research Models

In vitro models are fundamental in dissecting the specific cellular and molecular effects of Protoporphyrin disodium (B8443419). These systems allow for controlled investigation of the compound's activity on various cell types and biological pathways.

Protoporphyrin disodium and its closely related parent compound, Protoporphyrin IX (PpIX), have been investigated in a variety of human cancer cell lines to understand their biological effects.

HeLa (Cervical Cancer): Studies on HeLa cells have explored the effects of PpIX, revealing that the compound can induce morphological changes characteristic of apoptosis, such as blebbing and chromatin condensation, even in the absence of light activation researchgate.net.

HepG2 (Liver Cancer): The HepG2-derived 2.2.15 cell line, which contains the hepatitis B virus (HBV) genome, has been utilized to study the effects of this compound on viral DNA. Research indicates that this compound can inhibit the expression and duplication of HBV-DNA in these cells nih.gov. Other studies have noted the cytotoxic potential of porphyrin derivatives in HepG2 cells researchgate.net.

HL-60 (Promyelocytic Leukemia): The HL-60 cell line is a well-established model for studying myeloid cell differentiation nih.gov. While specific studies focusing on this compound with this cell line are not detailed, it serves as a valuable tool for investigating the anti-proliferative activities of various compounds researcher.life.

Other Cell Lines: The phototoxic action of protoporphyrin has been characterized in rat hepatocyte primary cultures, where it was observed to damage organelles like mitochondria and lysosomes upon light exposure nih.gov. The cytotoxic effects of PpIX have also been reported in sarcoma 180 solid tumor cells scientificlabs.com. Furthermore, murine leukemia cell lines have been instrumental in studying the generation of reactive oxygen species induced by PpIX nih.gov.

Cytotoxicity and cell survival assays are essential for quantifying the impact of this compound on cell viability. These assays measure various cellular parameters, from membrane integrity to metabolic activity.

A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability based on mitochondrial metabolic activity. However, it has been reported that porphyrin-derived photosensitizers like PpIX can interfere with the assay by causing decolorization of the formazan (B1609692) product, independent of actual cell viability, which necessitates careful interpretation of results researchgate.net.

In studies using the HepG2 2.2.15 cell line, this compound demonstrated minimal cytotoxicity. At concentrations effective against HBV-DNA, the cell survival rates remained very high, indicating a favorable profile in this specific model nih.gov. For instance, at concentrations of 80 µg/ml and 160 µg/ml, cell survival rates were 99.2% and 98.7%, respectively nih.gov. Other methods for assessing cytotoxicity include measuring the release of cytoplasmic enzymes like lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity or using vital dyes that are excluded by live cells but can penetrate dead cells nih.gov.

Table 1: Cell Survival Rates in HepG2 2.2.15 Cells Treated with this compound

| Concentration of this compound (µg/ml) | Cell Survival Rate (%) |

|---|---|

| 80 | 99.2 |

| 160 | 98.7 |

Molecular techniques such as the Polymerase Chain Reaction (PCR) and Enzyme-Linked Immunosorbent Assay (ELISA) are used to analyze the effects of this compound on gene expression and DNA replication nih.gov.

A key study investigated the inhibitory effects of this compound on Hepatitis B Virus (HBV) in the HepG2 2.2.15 cell line. Researchers used a PCR-based method to assess the compound's impact on HBV-DNA duplication and an ELISA to measure the inhibition of HBeAg (Hepatitis B e-antigen) expression nih.gov. The results demonstrated that this compound effectively inhibits both HBV-DNA expression and duplication in vitro. The study found a dose-dependent relationship where the intensity of amplified HBV-DNA bands decreased as the concentration of this compound increased nih.gov.

Table 2: Inhibition of HBeAg by this compound in HepG2 2.2.15 Cells

| Concentration of this compound (µg/ml) | Inhibition Rate of HBeAg (%) |

|---|---|

| 80 | 82.4 |

| 160 | 89.8 |

This compound, particularly when activated by light (a process central to photodynamic therapy), is known to generate reactive oxygen species (ROS). The measurement of ROS is critical for understanding its mechanism of action. ROS, including singlet oxygen, superoxide (B77818) radicals, and hydroxyl radicals, are highly reactive molecules that can induce cellular damage muni.cznih.gov.

Various fluorescent probes are employed to detect and quantify ROS generation in cells. For example, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to detect hydrogen peroxide, while hydroethidine (HE) is used for superoxide anions nih.gov. In studies with murine leukemia cells, PpIX generated from a precursor led to an irradiation-time-dependent increase in superoxide anion production nih.gov. Another study characterized the generation of hydroxyl radicals, superoxide radicals, and singlet oxygen by PpIX under UV and X-ray irradiation, confirming that the compound enhances ROS production elsevierpure.com. The phototoxic effects of protoporphyrin in rat hepatocytes have been linked to lipid peroxidation, a downstream consequence of ROS-induced damage nih.gov.

Understanding how this compound interacts with proteins is key to defining its biological function. Techniques like spectrophotometry and circular dichroism (CD) are valuable for these investigations.

Spectrophotometric methods can be used to study the binding of Protoporphyrin IX to proteins such as human serum albumin by observing the quenching of the protein's natural fluorescence upon binding sigmaaldrich.com. This allows for the characterization of binding sites and affinity.

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing protein conformation and stability capes.gov.brnih.govnih.gov. CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary and tertiary structure of proteins springernature.com. When a ligand like this compound binds to a protein, it can induce conformational changes that are detectable by CD anu.edu.au. These changes can be monitored to determine binding constants and understand the structural consequences of the interaction nih.gov.

In Vivo Animal Models

In vivo animal models are indispensable for studying the systemic effects, efficacy, and biological mechanisms of this compound in a whole-organism context.

One study utilized male C57BL/6J mice to investigate the in vivo generation of free radicals in the skin nih.gov. In this model, Protoporphyrin IX was topically applied to the skin, which was then irradiated with visible light. The results provided direct evidence that the combination of PpIX and light generates free radicals in skin tissue, offering a mechanistic explanation for photosensitivity nih.gov.

In another model, rats were used to study the effects of sono-photodynamic therapy. A precursor was administered to endogenously generate PpIX in the liver. The livers were subsequently exposed to light, ultrasound, or a combination of both. Histological analysis performed after the treatment revealed the extent of liver damage and necrosis, demonstrating the in vivo efficacy of these activation methods nih.gov. Additionally, studies on sarcoma 180 solid tumors in animal models have been used to evaluate the cytotoxic effects of PpIX scientificlabs.com.

Tumor Growth Delay Studies

Tumor growth delay studies are a cornerstone of preclinical cancer research, providing critical data on the efficacy of a therapeutic agent. In the context of this compound, these studies often involve sonodynamic therapy (SDT), where the compound acts as a sonosensitizer, activated by ultrasound to induce anti-tumor effects.

Research in mice bearing sarcoma 180 (S180) solid tumors has demonstrated a significant synergistic effect when this compound is combined with ultrasound. nih.gov A significant reduction in tumor volume and an increase in the average survival time of the tumor-bearing mice were observed. nih.gov The study identified that this anti-tumor effect was pronounced at an ultrasound intensity of 5 W/cm² or more and a this compound dose of 5 mg/kg or higher. nih.gov In contrast, this compound administered alone showed no significant effect on tumor growth. nih.gov Transmission electron microscopy revealed that the mechanism of tumor inhibition involved changes in cell ultrastructure, including cell membrane destruction, mitochondrial swelling, and chromatin condensation, ultimately leading to cell death. nih.gov

Similar findings were reported in studies on hepatoma-22 solid tumors, where this compound-sensitized sonodynamic therapy resulted in a tumor growth inhibition ratio of 53.84% and a tumor weight inhibition ratio of 45.86% by the fifteenth day post-treatment. researchgate.net Further research in glioma models has also shown that sonodynamic therapy can significantly reduce the rate of tumor growth and prolong the survival of glioma-bearing mice compared to controls. mdpi.com

| Tumor Model | Therapy | Key Findings | Reference |

|---|---|---|---|

| Sarcoma 180 (S180) Solid Tumor | This compound + Ultrasound (Sonodynamic Therapy) | Significant reduction in tumor volume; Increased average survival time. | nih.gov |

| Hepatoma-22 Solid Tumor | This compound + Ultrasound (Sonodynamic Therapy) | 53.84% tumor growth inhibition ratio; 45.86% tumor weight inhibition ratio. | researchgate.net |

| Murine Glioma Model | ALA-induced Protoporphyrin IX + Sonodynamic Therapy | Significantly reduced rate of tumor growth; Prolonged survival. | mdpi.com |

Evaluation of Organ-Specific Effects (e.g., Liver, Brain)

The accumulation and effects of this compound in specific organs are critical areas of investigation, particularly concerning the liver and brain.

Liver: The liver plays a central role in porphyrin metabolism, and an accumulation of protoporphyrin can lead to hepatotoxicity. patsnap.compitt.edu In the genetic condition erythropoietic protoporphyria (EPP), excess protoporphyrin accumulates in the liver, which can lead to cholestasis, fibrosis, and, in severe cases, progressive liver failure. nih.gov The insoluble nature of protoporphyrin causes it to crystallize in bile, leading to the formation of gallstones and toxic bile that can damage cholangiocytes through the production of reactive oxygen species. nih.gov Research using rat liver microsomes has shown that protoporphyrin can have toxic "dark effects," meaning toxicity without light activation. nih.gov It causes a concentration-dependent, non-competitive inhibition of the cytochrome P-450 system, which is vital for detoxification. nih.gov This inhibition affects the oxidation of compounds like 7-ethoxycoumarin (B196162) and aminopyrine (B3395922) and also inhibits the activity of NADPH-cytochrome P-450 reductase and NADH-cytochrome b5 reductase. nih.gov

Brain: In neuro-oncology, the focus is often on utilizing Protoporphyrin IX (PpIX), induced by its precursor 5-aminolevulinic acid (ALA), for therapeutic purposes. Studies on rat glioma models using high-intensity focused ultrasound have shown that this treatment can induce an anti-tumor effect, slowing tumor growth significantly. mdpi.com Importantly, this sonodynamic therapy approach did not appear to affect normal brain tissue, highlighting a degree of tumor specificity. mdpi.com

Assessment in Zebrafish Models

The zebrafish (Danio rerio) has become a valuable animal model in pharmaceutical research due to its genetic similarity to humans, rapid development, and transparent embryos, which allow for real-time imaging of cellular and organ development. nih.govmdpi.com

In the context of Protoporphyrin IX, zebrafish models have been developed to study erythropoietic protoporphyria (EPP). nih.gov Researchers have used CRISPR/Cas9 gene-editing technology to knock out the ferrochelatase (fech) gene in zebrafish. nih.govnih.gov This genetic modification mimics the human condition of EPP, leading to an accumulation of fluorescent Protoporphyrin IX, which results in morphological defects, including a reddish and enlarged liver. nih.gov

These fech knockout zebrafish larvae serve as an effective model for drug screening. nih.govnih.gov For instance, when these larvae were treated with ursodeoxycholic acid (UDCA), a drug used for cholestatic liver disease, a significant reduction in PPIX fluorescence was observed. nih.govnih.gov The treatment also enhanced the expression of genes related to bile secretion, reduced apoptosis, and decreased the production of macrophages and neutrophils, indicating its potential to alleviate the cell damage and liver injury associated with EPP. nih.govnih.gov The zebrafish model, therefore, provides a powerful platform for investigating the pathogenesis of protoporphyrin-related diseases and for the high-throughput screening of potential therapeutic compounds. nih.gov

Novel Drug Delivery System Research

The therapeutic efficacy of this compound is closely linked to its delivery to the target site. Traditional topical applications can be limited by low transfer efficiency across the skin barrier. mdpi.com To overcome this, research has focused on developing novel drug delivery systems, including microneedles and advanced hydrogel formulations.

Microneedle Systems

Microneedle systems are a minimally invasive technology designed to bypass the stratum corneum, the skin's primary barrier, without stimulating dermal nerves. mdpi.com These systems create micropores in the skin, enhancing the transport of drugs into the dermal microcirculation. mdpi.com

For this compound delivery, solid microneedles have been fabricated using 3D-printing technology (stereolithography, SLA) and coated with the drug. mdpi.comresearchgate.net One approach involves pyramid-shaped microneedles coated with hydrogel layers containing this compound. mdpi.comresearchgate.net Another type, dissolving microneedles, incorporates the drug (or its precursor, ALA) into a polymer blend that dissolves after insertion into the skin, releasing the active compound. nih.govresearchgate.net Studies have shown that dissolving microneedles can significantly improve the distribution of Protoporphyrin IX compared to conventional topical creams, showing a five-fold higher fluorescence intensity at a depth of 0.5 mm in a tumor mouse model. nih.gov

Hydrogel Formulations

Hydrogels are cross-linked polymer networks that can hold large amounts of water, making them suitable for various biomedical applications, including drug delivery. mdpi.comfrontiersin.org In the context of this compound, hydrogels serve as a carrier matrix for coating microneedle systems. mdpi.comnih.gov

Several types of polymers have been evaluated for creating these hydrogels, including:

Sodium alginate: A natural polysaccharide.

Xanthan gum: A microbial polysaccharide.

Poloxamer: A synthetic block copolymer. mdpi.comresearchgate.net

Microscopic analysis revealed differences in how this compound was distributed within these hydrogels. In sodium alginate-based hydrogels, dark aggregates of the compound were observed, while in xanthan-based hydrogels, the density of these aggregates was higher. nih.gov The choice of hydrogel impacts the quality and adhesion of the coating on the microneedles. nih.gov Poloxamer-based hydrogels were found to perform well and were selected for further release studies. mdpi.comnih.gov

Release Kinetics in Diffusion Cells

To quantify the release of this compound from these novel delivery systems, in vitro studies are conducted using Franz diffusion cells. This apparatus mimics the transdermal absorption process, allowing researchers to measure the rate and amount of a drug released from a formulation over time.

In one study, 3D-printed microneedles coated with two layers of a poloxamer-based hydrogel containing 0.1% this compound were tested. mdpi.comresearchgate.net The release profile showed an initial increase, which then remained relatively constant over a four-hour period. mdpi.comresearchgate.net The total amount of the substance released after the four-hour test was calculated to be 0.2569 ± 0.0683 mg/cm². researchgate.net Such studies are essential for optimizing formulation characteristics to achieve a desired therapeutic release profile. The release of drugs from hydrogel systems can occur through several mechanisms, including diffusion of the drug with the absorbed liquid, erosion of the polymer matrix, or swelling of the matrix due to water uptake. researchgate.net

| Delivery System | Hydrogel Base | Drug Concentration | Test Duration | Amount Released (mg/cm²) | Reference |

|---|---|---|---|---|---|

| Microneedles coated with two polymer layers | Poloxamer | 0.1% | 4 hours | 0.2569 ± 0.0683 | researchgate.net |

Analytical and Detection Techniques

Advanced research methodologies are crucial for the accurate detection and quantification of this compound and other porphyrins. These techniques underpin a deeper understanding of their roles in various biological and chemical systems.

Hyperspectral Imaging for Fluorescence Detection

Hyperspectral imaging (HSI) is a powerful, non-invasive analytical tool that integrates conventional imaging and spectroscopy to identify and map the distribution of fluorescent compounds like this compound. This technique captures a series of images of a sample at many different wavelengths, creating a "hyperspectral cube" of data that contains spatial and detailed spectral information for each pixel in the image. nih.gov

The intrinsic fluorescence of this compound allows it to be detected using HSI. When excited by light of a specific wavelength, it emits fluorescent light at a longer wavelength. HSI systems can capture this emitted fluorescence with high spectral resolution, enabling the differentiation of this compound from other endogenous fluorophores or background signals within a complex sample, such as biological tissue. photonics.com This high spectral resolution is a key advantage over traditional fluorescence imaging, which often relies on filters that block unwanted light frequencies. photonics.com

Recent advancements have led to the development of portable, optical fiber probe-based spectroscopic tissue scanners with hyperspectral imaging capabilities. nih.gov These devices can provide high spectral and spatial resolution, making them suitable for applications such as intraoperative diagnostic imaging. nih.gov The ability of HSI to detect fluorescence from low concentrations is enhanced by increasing the excitation light intensity or the integration time to collect more photons. photonics.com

Table 1: Key Features of Hyperspectral Imaging for Fluorescence Detection

| Feature | Description | Reference |

| Principle | Combines imaging and spectroscopy to capture both spatial and spectral data from a sample. | nih.gov |

| Detection | Based on the intrinsic fluorescence of the target compound when excited by a specific wavelength of light. | photonics.com |

| Resolution | Provides high spectral resolution, allowing for the differentiation of multiple fluorophores. | photonics.comnih.gov |

| Application | Non-invasive detection and mapping of fluorescent compounds in complex samples, including biological tissues. | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Porphyrin Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of porphyrins, including this compound, from various matrices. nih.gov This method is highly specific and efficient for the routine analysis of porphyrins in biological samples such as urine, feces, and plasma. nih.gov

The principle of HPLC involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The different components in the sample interact differently with the adsorbent material, causing them to flow out of the column at different times, thereby achieving separation.

For porphyrin analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov A typical RP-HPLC method for protoporphyrin quantification might utilize a C18 stationary phase. researchgate.net The separation of various porphyrins can be achieved using a gradient mobile phase, for instance, a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297). nih.gov Following separation, the porphyrins are typically detected using a fluorescence detector, with an excitation wavelength around 400 nm and an emission wavelength around 620 nm. researchgate.net This detection method offers high sensitivity, which is crucial as extraction methods with spectrophotometric detection may not be sensitive enough for this purpose. researchgate.net The purity of commercially available this compound salt is often assayed using HPLC. sigmaaldrich.comscientificlabs.com

Table 2: Example HPLC Parameters for Porphyrin Quantification

| Parameter | Specification | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Stationary Phase | Chromolith RP-18 or C18 column | nih.govresearchgate.net |

| Mobile Phase | Methanol/ammonium acetate gradient | nih.gov |

| Detection | Fluorimetric detection | nih.gov |

| Excitation Wavelength | ~400 nm | researchgate.net |

| Emission Wavelength | ~620 nm | researchgate.net |

| Application | Quantification of porphyrins in human urine, feces, and plasma. | nih.gov |

Synthesis, Derivatives, and Structural Modifications in Research

Methods of Synthesis and Derivatization

The production of protoporphyrin disodium (B8443419) and its precursors can be achieved through various methods, ranging from complex chemical synthesis to biological extraction and innovative bioengineering techniques.

Total Synthesis Approaches

Total synthesis offers a method for producing protoporphyrin IX and its derivatives on a large scale and with high purity, free from contaminants of animal origin. A notable approach provides an alternative to the classic MacDonald condensation. nih.gov This method's key step involves the reaction of an unsymmetrical diiodo dipyrrylmethane with another dipyrrylmethane derivative, leading directly to the porphyrin structure without requiring an oxidizing agent. nih.govacs.org This process is well-suited for producing protoporphyrin IX derivatives on a multi-hundred-gram scale in good quality, without the need for chromatography. nih.govacs.org

The biosynthesis of protoporphyrin IX is a highly conserved pathway across many organisms, starting from basic precursors like glycine (B1666218) and succinyl-CoA or glutamic acid. wikipedia.orgfrontierspecialtychemicals.com The process involves the formation of δ-aminolevulinic acid (ALA), which is then converted to porphobilinogen (B132115) (PBG). frontierspecialtychemicals.com Four molecules of PBG are used to form hydroxymethylbilane, which is then cyclized to uroporphyrinogen III. frontierspecialtychemicals.com Subsequent enzymatic steps involving decarboxylation and oxidation lead to the formation of protoporphyrinogen (B1215707) IX, which is finally oxidized to protoporphyrin IX by the enzyme protoporphyrinogen oxidase. wikipedia.orgfrontierspecialtychemicals.com

Extraction and Purification Methods

Protoporphyrin IX can be extracted from natural sources, with brown eggshells being a notable example. bridgewater.edubridgewater.eduacs.orged.gov The extraction process typically involves the use of solvents like ethyl acetate (B1210297) and hydrochloric acid to isolate the compound from the crushed eggshells. bridgewater.edubridgewater.edu

Following extraction, purification is necessary to obtain pure protoporphyrin IX. High-performance liquid chromatography (HPLC) and fast protein liquid chromatography (FPLC) are effective techniques for this purpose. bridgewater.edu In HPLC, a gradient of solvents such as acetonitrile (B52724) and methanol (B129727) can be used to separate protoporphyrin IX from other organic contaminants. bridgewater.edu The purity of the extracted and purified protoporphyrin IX can be confirmed by spectroscopic methods, such as UV-vis spectroscopy, which shows a characteristic Soret band around 400 nm and several Q-bands. bridgewater.edubridgewater.edu

Cell-Free Metabolic Engineering for Production

Cell-free metabolic engineering (CFME) presents a promising platform for the bioproduction of protoporphyrin IX, overcoming challenges associated with in-cell production such as low titers, long production times, and difficult purification. biorxiv.orgresearchgate.netbiorxiv.org This approach involves reconstituting the enzymatic pathways for protoporphyrin IX synthesis outside of a living cell, using crude extracts from organisms like E. coli. biorxiv.orgresearchgate.net

By overexpressing the necessary enzymes in separate E. coli strains and then combining the enriched extracts, the entire metabolic pathway can be reconstructed in a cell-free environment. biorxiv.org This method allows for the production of toxic or inefficient biomolecules like protoporphyrin IX without the need to maintain cell viability. biorxiv.orgresearchgate.net Optimization of reaction conditions, such as buffer composition and substrate concentrations, can be rapidly achieved using high-throughput techniques, leading to effective production of porphyrins. biorxiv.orgresearchgate.net Recent studies have demonstrated the successful production of 0.109 mg/mL of porphyrins using this cell-free system. biorxiv.orgresearchgate.net

Development and Evaluation of Protoporphyrin Disodium Derivatives

The modification of the protoporphyrin IX structure through the addition of various functional groups or the incorporation of metal ions has led to the development of derivatives with enhanced properties and novel applications.

Amino Acid Conjugates (e.g., N,N-dialanyl protoporphyrinate, diarginine protoporphyrinate)

The conjugation of amino acids to the protoporphyrin IX backbone is a strategy employed to improve its properties for therapeutic applications. These conjugates can exhibit enhanced cellular uptake and specific targeting capabilities. nih.gov The synthesis of these derivatives often involves standard peptide coupling methods. nih.gov

| Derivative Type | Example Compounds | Key Research Findings |

| Amino Acid Conjugates | N,N-dialanyl protoporphyrinate, Diarginine protoporphyrinate | Can act as cytotoxic agents against malignant cell lines. ukrain.ua Show potential as photosensitizers in photodynamic therapy (PDT). nih.gov |

| Metallated Derivatives | Zinc Protoporphyrin (ZnPP) | Formed when iron is deficient, with zinc being incorporated into the protoporphyrin ring. thebloodproject.com Investigated for cancer therapies as an inhibitor of heme oxygenase. wikipedia.org |

Metallated Derivatives (e.g., Zinc Protoporphyrin)

The insertion of metal ions into the protoporphyrin IX macrocycle results in metalloporphyrins with distinct properties and functions. Zinc protoporphyrin (ZnPP) is a notable example, formed when zinc, instead of iron, is incorporated into the protoporphyrin ring by the enzyme ferrochelatase. thebloodproject.comnih.gov This occurs in conditions of iron deficiency or impaired iron utilization. nih.gov

ZnPP is a naturally occurring metabolite found in small amounts during normal heme synthesis. nih.gov However, its levels are elevated in conditions such as iron deficiency, lead poisoning, and certain types of anemia. wikipedia.orgtaylorandfrancis.com

Research Applications of Zinc Protoporphyrin:

Cancer Therapy: ZnPP has been investigated for its potential in cancer treatment. It acts as a competitive inhibitor of heme oxygenase, an enzyme that is often overexpressed in cancerous tissues to protect them from oxidative stress. wikipedia.org By inhibiting this enzyme, ZnPP can reduce the viability of cancer cells and increase their susceptibility to other anticancer drugs. wikipedia.org

Clinical Diagnosis: The measurement of ZnPP levels in red blood cells is a valuable tool for screening for lead poisoning and assessing iron status. wikipedia.orgnih.gov

The study of metallated derivatives extends beyond zinc to include other metals like iron, nickel, copper, and cobalt, which have been explored for their potential therapeutic value. wikipedia.orgnih.gov These metalloporphyrins can be incorporated into various delivery systems, such as polymeric nanocapsules, to enhance their activity. nih.gov

Porphyrin-Incorporated Polymers

The integration of porphyrin derivatives, such as this compound, into polymer structures has emerged as a significant area of research, driven by the unique photophysical, chemical, and biological properties of the porphyrin macrocycle. rsc.org These properties make porphyrin-incorporated polymers highly attractive for a range of applications, including energy conversion, sensors, biomedicine, and catalysis. rsc.org The incorporation can be achieved through covalent bonding, creating porphyrin-containing polymers, or through non-covalent interactions, leading to the formation of supramolecular polymers where the porphyrin acts as a fundamental building block. rsc.org

The design of these materials often leverages the C4 symmetry of the porphyrin core, which allows for the symmetrical introduction of self-assembling motifs or polymerizable groups. rsc.org Research in this field explores not only the synthesis and characterization of these complex structures but also the novel mechanisms governing their growth and assembly into functional materials. rsc.org

Detailed Research Findings

Research into porphyrin-incorporated polymers has yielded significant insights into their structure-property relationships and potential applications. Studies have focused on supramolecular assemblies, doped conjugated polymer nanoparticles, and hybrid materials involving carbon nanotubes.

Supramolecular Porphyrin Polymers and Photophysics: Investigations into the photophysical properties of supramolecular polymers constructed from porphyrin derivatives reveal complex behaviors governed by the arrangement of the monomers. tue.nl For instance, studies on polymers based on free-base and zinc-centered porphyrins show that the assembly results in a stacked arrangement. tue.nl This stacking leads to distinct spectral signatures. The absorption spectrum's B-band (or Soret band) often displays a superposition of H-type and J-type aggregate spectra, while the Q-band absorption and the emission spectra indicate exclusively J-type aggregation. tue.nl This behavior is explained by a slipped-stacking arrangement of the porphyrin units within the polymer. tue.nl In some cases, such as with zinc-centered porphyrins, evidence suggests the coexistence of two distinct species of supramolecular polymers in solution, each with a slightly different arrangement of monomers. tue.nl

Table 1: Photophysical Properties of Porphyrin-Based Supramolecular Polymers

| Porphyrin Type | Spectral Band | Observed Aggregation Type | Interpretation |

|---|---|---|---|

| Free-Base Porphyrin | B-Band (Absorption) | Superposition of H- and J-type | Slipped stacking of monomers |

| Free-Base Porphyrin | Q-Band (Absorption) | J-type | Slipped stacking of monomers |

| Free-Base Porphyrin | Emission | J-type | Emission stems from the Q-band |

| Zn-Centered Porphyrin | B-Band (Absorption) | Superposition of H- and J-type | Slipped stacking of monomers |

| Zn-Centered Porphyrin | Q-Band (Absorption) | J-type | Slipped stacking of monomers |

Porphyrin-Doped Conjugated Polymer Nanoparticles (CPNs): Another significant area of research is the development of CPNs doped with porphyrins for applications like photodynamic therapy (PDT). mdpi.com Metallated porphyrins, when incorporated into semiconducting polymer nanoparticles, can exhibit high photodynamic efficiency. mdpi.com For example, platinum porphyrin-doped nanoparticles made from the conjugated polymer poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) have been shown to be effective nano-based photosensitizers. mdpi.com These nanoparticles are capable of producing reactive oxygen species (ROS) not only through light stimulation but also when stimulated by ultrasound, which allows for deeper tissue penetration. mdpi.com The preclinical toxicological evaluation of these specific CPNs is crucial for their potential clinical translation and has been a focus of recent studies. mdpi.com

Table 2: Research on Porphyrin-Doped Conjugated Polymer Nanoparticles

| Polymer Matrix | Dopant | Application Focus | Key Finding |

|---|---|---|---|

| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) | Platinum Porphyrin | Photodynamic Therapy (PDT) | Enhanced photodynamic efficiency against aggressive tumors. mdpi.com |